molecular formula C17H19N5O3 B2686853 2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide CAS No. 2093639-24-6

2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide

Cat. No. B2686853
CAS RN: 2093639-24-6
M. Wt: 341.371
InChI Key: MLZBFAMRYDZTPI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 5-methyl-1,2,4-oxadiazol ring, a pyrrolidine ring, and a 2-oxoazetidinyl group attached to a phenyl ring . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized from various intermediates . For example, 1,2,4-oxadiazoles can be synthesized from α-Amino-1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazol ring and the pyrrolidine ring are likely to contribute to the rigidity of the molecule, while the phenyl ring could participate in π-π stacking interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is known to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the oxadiazol and pyrrolidine rings could influence its solubility and stability .

Future Directions

The future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-18-16(20-25-11)14-3-2-9-22(14)17(24)19-12-4-6-13(7-5-12)21-10-8-15(21)23/h4-7,14H,2-3,8-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZBFAMRYDZTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2C(=O)NC3=CC=C(C=C3)N4CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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